molecular formula C12H21NO3 B13072809 tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate

tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13072809
M. Wt: 227.30 g/mol
InChI Key: ZQWKNWNFAFHAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound with a unique structure that includes both a spiro ring and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of features makes it particularly versatile for various chemical reactions and applications in scientific research .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(13)5-4-9(14)8-12/h9,14H,4-8H2,1-3H3

InChI Key

ZQWKNWNFAFHAMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(C2)O

Origin of Product

United States

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